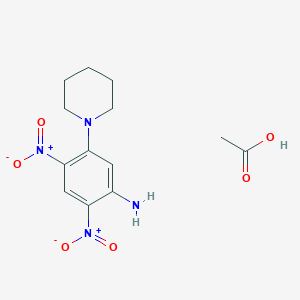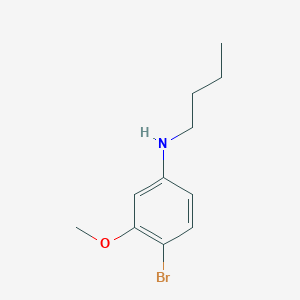
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid
Overview
Description
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid (FPCA) is an important organic compound used in various scientific fields. It is a cyclic carboxylic acid with a fluorine-substituted phenoxy group. FPCA is used in many areas of research, including synthesis, drug development, and biochemistry.
Scientific Research Applications
Fluorescent Chemosensors
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid derivatives have been explored for their potential in the development of fluorescent chemosensors. These compounds can detect various analytes, including metal ions and neutral molecules, due to their high selectivity and sensitivity. Such chemosensors are crucial for environmental monitoring, biomedical diagnostics, and chemical research, offering a versatile platform for sensing applications (Roy, 2021).
COX-1 Inhibitors in Cancer Research
Research on this compound and its derivatives has contributed significantly to understanding the role of cyclooxygenase-1 (COX-1) in cancer. COX-1 inhibitors, derived from such compounds, show promise in cancer therapy by modulating inflammation pathways that are pivotal in tumor progression. This research underscores the therapeutic potential of COX-1 selective inhibition in oncology, highlighting a pathogenetic role of COX-1 in various cancers and suggesting novel avenues for treatment strategies (Pannunzio & Coluccia, 2018).
Ethylene Action Inhibition in Agriculture
The study of 1-methylcyclopropene, a related compound, has revealed its significance in agriculture, particularly in extending the shelf life of fruits and vegetables. By inhibiting ethylene action, this compound prevents premature ripening and spoilage, enhancing food security and reducing waste. Although not directly linked to this compound, this research area exemplifies the broader implications of cyclopropane derivatives in scientific applications, offering insights into the manipulation of ethylene responses to improve postharvest quality (Blankenship & Dole, 2003).
Biotechnological and Pharmaceutical Applications
Lactic acid production from biomass, as a green and sustainable chemical platform, demonstrates the versatility of carboxylic acid derivatives in biotechnological and pharmaceutical applications. This area of research, while not directly involving this compound, showcases the potential of similar compounds in the synthesis of biodegradable polymers, drug development, and as intermediates in various chemical syntheses. Such applications underscore the importance of carboxylic acid derivatives in advancing green chemistry and biotechnology (Gao, Ma, & Xu, 2011).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-fluorophenoxy)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-7-3-1-2-4-8(7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDPMQNMDHRTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Fluoro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B1407360.png)
![4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1407361.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407362.png)
![{[2-(1H-Pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothien-3-yl]methyl}amine hydrochloride](/img/structure/B1407365.png)
![{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride](/img/structure/B1407366.png)


![5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid](/img/structure/B1407372.png)
![3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407373.png)


![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)

![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)